2-Cyclopropyl-N-(1-imidazol-1-ylpropan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide
Description
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Properties
IUPAC Name |
2-cyclopropyl-N-(1-imidazol-1-ylpropan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5OS/c1-10(8-21-7-6-17-9-21)18-15(22)13-11(2)19-14(12-4-5-12)20-16(13)23-3/h6-7,9-10,12H,4-5,8H2,1-3H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXKYHVDZIOGLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2CC2)SC)C(=O)NC(C)CN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyclopropyl-N-(1-imidazol-1-ylpropan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide, with the CAS number 1436199-52-8, is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H21N5OS
- Molecular Weight : 331.4 g/mol
- Structure : The compound features a pyrimidine core substituted with a cyclopropyl group and an imidazolyl propanamine moiety, which may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been primarily evaluated in the context of its potential as a phosphodiesterase (PDE) inhibitor. PDE inhibitors are known for their role in modulating cyclic nucleotide levels, which can influence various physiological processes.
1. Phosphodiesterase Inhibition
Research indicates that compounds with similar structures exhibit significant inhibition of PDE4, which is implicated in inflammatory responses. In vitro studies have shown that derivatives of imidazole and pyrimidine can effectively inhibit PDE4 activity, leading to reduced inflammation and improved outcomes in models of inflammatory diseases .
Case Study 1: In Vitro Evaluation
A study published in PubMed detailed the synthesis and biological evaluation of various imidazole derivatives, including those structurally related to our compound. The results indicated that certain derivatives exhibited potent PDE4 inhibitory activity with favorable safety profiles concerning gastrointestinal side effects .
Case Study 2: Structure-Activity Relationship (SAR)
Research focusing on the SAR of related compounds revealed that modifications to the imidazole and pyrimidine rings can significantly impact biological activity. For instance, substituents on the cyclopropyl group were found to enhance potency against specific inflammatory pathways . This suggests that this compound may be optimized for better efficacy through structural modifications.
Comparative Analysis
The following table summarizes key findings from studies on similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
